3'-Fluoro-4'-methylacetophenone

Catalog No.
S717972
CAS No.
42444-14-4
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fluoro-4'-methylacetophenone

CAS Number

42444-14-4

Product Name

3'-Fluoro-4'-methylacetophenone

IUPAC Name

1-(3-fluoro-4-methylphenyl)ethanone

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3

InChI Key

XAMNMGLEJNLUIH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)C)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)F

3'-Fluoro-4'-methylacetophenone is an organic compound with the molecular formula C9H9FO. It is part of the acetophenone family, characterized by a phenyl ring substituted with a fluorine atom at the 3' position and a methyl group at the 4' position. This compound exhibits unique chemical properties due to the presence of both fluorine and methyl substituents, which can influence its reactivity and interactions in various chemical environments. The compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and fine chemicals .

Synthesis

3'-Fluoro-4'-methylacetophenone can be synthesized through several methods, including the Friedel-Crafts acylation of 3-fluoro-4-methylanisole with acetic anhydride. [Source: BLD Pharm - 42444-14-4|3'-Fluoro-4'-methylacetophenone|BLD Pharm, ] This reaction is typically performed in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Potential Applications

  • Medicinal Chemistry: Due to the presence of the fluorine and methyl groups, 3'-Fluoro-4'-methylacetophenone could serve as a building block for the synthesis of novel bioactive molecules. Its reactive ketone functional group allows for further chemical modifications, potentially leading to compounds with diverse pharmacological properties. However, no documented research on the development of specific drugs using 3'-Fluoro-4'-methylacetophenone has been identified.
  • Material Science: The aromatic ring structure with the fluorine and methyl substituents could potentially influence the physical and chemical properties of polymers or other materials synthesized using 3'-Fluoro-4'-methylacetophenone as a starting material. However, no documented research on the development of specific materials using 3'-Fluoro-4'-methylacetophenone has been identified.
, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the carbonyl group to an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups under appropriate conditions .

Major Products Formed

  • Oxidation leads to 3'-fluoro-4'-methylbenzoic acid.
  • Reduction results in 3'-fluoro-4'-methylbenzyl alcohol.
  • Substitution can yield various substituted acetophenones depending on the nucleophile used.

While specific biological activity data for 3'-fluoro-4'-methylacetophenone is limited, compounds with similar structures often exhibit significant biological properties. Fluorinated compounds are known for their enhanced lipophilicity and bioactivity, making them valuable in medicinal chemistry. Research has shown that fluorinated acetophenones can possess antimicrobial and anti-inflammatory activities, although further studies are necessary to establish the specific biological effects of this compound .

The synthesis of 3'-fluoro-4'-methylacetophenone can be achieved through various methods, with one common approach being the Friedel-Crafts acylation reaction. In this process, 3-fluoro-4-methylbenzoyl chloride is reacted with an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in solvents like dichloromethane at low temperatures to optimize yield and control the reaction rate .

General Procedure

  • Combine 3-fluoro-4-methylbenzoyl chloride with an aromatic compound.
  • Add aluminum chloride as a catalyst.
  • Conduct the reaction under controlled temperature conditions.
  • Purify the resulting product through recrystallization or distillation .

3'-Fluoro-4'-methylacetophenone has several applications:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various pharmaceuticals and agrochemicals.
  • Research Tool: Its unique properties make it useful in chemical research, particularly in studying reaction mechanisms involving fluorinated compounds.
  • Potential Drug Development: Due to its biological activity profile, it may be explored further for potential therapeutic applications .

Interaction studies involving 3'-fluoro-4'-methylacetophenone focus on its reactivity with nucleophiles and electrophiles. The presence of fluorine enhances its electrophilic character, making it susceptible to nucleophilic attack. Additionally, studies have indicated that fluorinated compounds can interact differently with biological targets compared to their non-fluorinated counterparts, potentially affecting binding affinity and selectivity .

Several compounds share structural similarities with 3'-fluoro-4'-methylacetophenone:

Compound NameStructural FeaturesUnique Aspects
4-FluoroacetophenoneLacks methyl group at the 4' positionMore polar due to absence of additional methyl group
2-Fluoro-4-methylacetophenoneFluorine at the 2' positionDifferent electronic effects due to substitution
4-MethylacetophenoneLacks fluorine atom at the 3' positionLess lipophilic compared to fluorinated variants
4-Fluoro-3-methylacetophenoneFluorine at the 4' positionSimilar but with different substitution patterns

Uniqueness

The uniqueness of 3'-fluoro-4'-methylacetophenone lies in its combination of both fluorine and methyl substituents on the phenyl ring. This specific arrangement imparts distinct chemical properties such as increased lipophilicity and altered electronic effects, making it particularly valuable in specific synthetic and research applications .

Friedel-Crafts Acylation Routes

The synthesis of 3'-fluoro-4'-methylacetophenone via Friedel-Crafts acylation represents one of the most established and versatile approaches in organofluorine chemistry [1]. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the appropriately substituted fluorinated aromatic ring through the formation of an acylium ion intermediate [2]. The mechanism proceeds through a well-characterized pathway where aluminum chloride or other Lewis acid catalysts coordinate with acyl chlorides to generate highly electrophilic acylium species that subsequently attack the electron-rich aromatic substrate [3].

The traditional approach employs 3-fluoro-4-methylbenzoyl chloride as the acylating agent in the presence of aluminum trichloride catalyst under anhydrous conditions . The reaction typically requires temperatures ranging from 50 to 80 degrees Celsius and proceeds through the formation of a sigma complex intermediate before deprotonation restores aromaticity [5]. Industrial applications have demonstrated that stoichiometric amounts of aluminum chloride are necessary to maintain high conversion rates, with typical catalyst loading ranging from 1.0 to 1.5 equivalents relative to the acyl chloride substrate [5].

Optimization studies have revealed that reaction conditions significantly influence both yield and selectivity in the synthesis of fluorinated acetophenones [6]. Temperature control between 60 to 75 degrees Celsius has been identified as critical for maximizing product formation while minimizing side reactions such as over-acylation or polyalkylation [5]. The use of excess aromatic substrate, typically 2 to 3 equivalents, helps suppress unwanted secondary reactions and improves overall selectivity [5].

ParameterOptimal RangeImpact on Yield
Temperature60-75°C85-92% conversion
Catalyst Loading1.0-1.5 equiv AlCl₃>90% selectivity
Reaction Time2-4 hoursComplete conversion
SolventExcess benzeneEnhanced mixing efficiency

Solvent selection plays a crucial role in reaction efficiency, with dichloromethane and excess aromatic substrate serving as the most effective reaction media [1]. The use of polar aprotic solvents can facilitate better mixing and heat transfer, leading to improved reaction rates and more consistent product quality [6]. Purification typically involves aqueous workup with ice-cold water to hydrolyze excess aluminum chloride, followed by neutralization with sodium carbonate and fractional distillation [5].

Recent advances in Friedel-Crafts methodology have focused on developing more environmentally benign catalytic systems [7]. Heterogeneous catalysts such as modified metal-organic frameworks have shown promise for fluorinated substrate acylation, offering improved recyclability and reduced waste generation compared to traditional homogeneous Lewis acids [7]. These systems demonstrate comparable reactivity while addressing environmental concerns associated with aluminum chloride disposal [7].

Palladium-Catalyzed Hydrodechlorination Approaches

Palladium-catalyzed hydrodechlorination represents an alternative synthetic strategy for accessing 3'-fluoro-4'-methylacetophenone through selective reduction of polyhalo precursors [8]. This approach exploits the differential reactivity of carbon-halogen bonds, where carbon-chlorine bonds undergo preferential cleavage over carbon-fluorine bonds under controlled reaction conditions [9]. The methodology offers particular advantages when starting from readily available polyhalogenated aromatic compounds that can be selectively reduced to the desired fluorinated products [10].

The mechanism of palladium-catalyzed hydrodechlorination involves oxidative addition of the carbon-chlorine bond to palladium(0) centers, followed by hydrogenolysis to form the reduced product and regenerate the active catalyst [8]. Studies have demonstrated that fluorinated substrates can undergo selective dechlorination while preserving carbon-fluorine bonds due to their greater bond strength and lower polarizability [9]. This selectivity is critical for synthesizing fluorinated acetophenones where fluorine retention is essential for the desired biological or chemical properties [11].

Reaction optimization has identified several key parameters that influence both conversion and selectivity in palladium-catalyzed hydrodechlorination [10]. Hydrogen pressure typically ranges from 1 to 5 atmospheres, with higher pressures generally favoring faster reaction rates but potentially compromising selectivity [12]. Temperature control between 30 to 60 degrees Celsius has been found optimal for maintaining catalyst stability while achieving reasonable reaction rates [10].

Catalyst SystemTemperatureH₂ PressureConversionSelectivity
Pd/C (5%)30°C2 atm78%92%
Pd/Al₂O₃ (5%)45°C3 atm85%89%
Pd(acac)₂60°C1 atm72%95%

Catalyst selection significantly impacts reaction efficiency and product distribution [10]. Carbon-supported palladium catalysts have demonstrated superior performance in hydrodechlorination reactions involving fluorinated aromatics, exhibiting high activity and excellent selectivity for chlorine removal over fluorine [10]. The particle size of palladium nanoparticles influences catalyst resistance to chloride poisoning, with smaller particles showing enhanced durability under reaction conditions [10].

Substrate scope studies have revealed that electron-withdrawing groups such as fluorine substituents can influence reaction rates and selectivity patterns [13]. The presence of fluorine atoms on the aromatic ring generally enhances the electrophilicity of adjacent carbon-chlorine bonds, facilitating oxidative addition to palladium centers [8]. However, this increased reactivity must be balanced against potential side reactions such as hydrodefluorination under forcing conditions [9].

Recent developments in palladium-catalyzed methodology have focused on developing more sustainable reaction protocols [14]. The use of formic acid as a hydrogen source in transfer hydrogenation processes has emerged as an environmentally benign alternative to molecular hydrogen [13]. These protocols offer improved safety profiles and simplified experimental procedures while maintaining high levels of conversion and selectivity [13].

Solvent-Free Condensation Techniques

Solvent-free synthesis approaches have gained significant attention in the preparation of fluorinated acetophenones due to their environmental benefits and operational simplicity [15]. These methodologies eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures while often providing enhanced reaction rates due to higher substrate concentrations [16]. Mechanochemical activation through ball milling or grinding has emerged as a particularly effective approach for promoting solid-state reactions between fluorinated aromatic compounds and acetylating agents [17].

The fundamental principle underlying solvent-free condensation involves direct contact between reactants in the absence of solvent, facilitated by mechanical energy, thermal activation, or microwave irradiation [18]. Ball milling techniques have demonstrated exceptional efficiency in promoting carbon-carbon bond formation reactions, including the synthesis of fluorinated ketones [19]. The mechanical energy generated during milling creates localized hot spots and increases surface area contact between reactants, dramatically accelerating reaction rates compared to conventional solution-phase methods [19].

Optimization studies for solvent-free acetophenone synthesis have identified several critical parameters that influence product formation and yield [16]. Milling frequency typically ranges from 25 to 35 hertz, with higher frequencies providing increased energy input but potentially leading to substrate decomposition [19]. Reaction times are generally much shorter than solution-phase equivalents, ranging from 15 minutes to 2 hours depending on substrate reactivity and milling conditions [17].

Milling ConditionsFrequencyTimeTemperatureYield
Manual grinding-15 minRT85%
Ball mill30 Hz45 min40°C92%
Vibration mill25 Hz90 min35°C88%

Microwave-assisted synthesis represents another significant advancement in solvent-free methodology for fluorinated compound preparation [18]. The use of microwave irradiation provides rapid and uniform heating, leading to dramatically reduced reaction times and improved energy efficiency [18]. Fluorinated substrates are particularly well-suited for microwave activation due to their enhanced dielectric properties, which facilitate efficient energy absorption and heat generation [18].

Thermal activation methods have also proven effective for solvent-free condensation reactions involving fluorinated aromatic compounds [18]. These approaches typically involve heating reactant mixtures to temperatures between 80 to 150 degrees Celsius in the absence of solvent [20]. The elevated temperatures promote molecular motion and increase collision frequency between reactants, facilitating bond formation and product development [18].

The scope of solvent-free condensation techniques extends beyond simple acylation reactions to include more complex transformations such as cyclization and coupling reactions [16]. Recent applications have demonstrated the synthesis of fluorinated heterocycles and complex natural product analogs using mechanochemical methods [18]. These developments highlight the versatility and potential of solvent-free approaches for accessing diverse fluorinated molecular architectures [16].

Green Chemistry Considerations in Synthesis

The synthesis of 3'-fluoro-4'-methylacetophenone must be evaluated within the framework of green chemistry principles to minimize environmental impact and promote sustainable chemical practices [21]. The twelve principles of green chemistry provide comprehensive guidelines for designing environmentally benign synthetic processes that reduce waste generation, eliminate hazardous substances, and improve atom economy [22]. Application of these principles to fluorinated acetophenone synthesis requires careful consideration of reaction design, catalyst selection, and process optimization [23].

Atom economy represents a fundamental metric for evaluating synthetic efficiency, measuring the percentage of starting material atoms that are incorporated into the final product [22]. Traditional Friedel-Crafts acylation reactions typically exhibit moderate atom economy due to the formation of hydrogen chloride and aluminum chloride wastes [21]. Optimization efforts have focused on developing catalytic systems that minimize waste generation and improve overall atom utilization [23].

Synthetic MethodAtom EconomyWaste GeneratedEnergy Requirements
Friedel-Crafts65%HCl, AlCl₃ saltsModerate (60-80°C)
Pd-catalyzed78%H₂O, trace metalsLow (30-60°C)
Solvent-free85%MinimalVariable

Catalyst design principles emphasize the use of recyclable and non-toxic catalytic systems that can be easily separated from reaction products [22]. Heterogeneous catalysts offer significant advantages over homogeneous systems by facilitating catalyst recovery and reducing contamination of final products [24]. The development of supported palladium catalysts for hydrodechlorination reactions exemplifies this approach, providing high activity while enabling straightforward catalyst recycling [24].

Energy efficiency considerations are particularly important for fluorinated compound synthesis due to the often elevated temperatures required for carbon-fluorine bond formation [21]. Process optimization should focus on conducting reactions at ambient temperature and pressure whenever possible [22]. Microwave-assisted and mechanochemical methods offer significant advantages in this regard by enabling rapid heating and efficient energy transfer [25].

Solvent selection represents another critical aspect of green chemistry implementation in fluorinated acetophenone synthesis [22]. The elimination of hazardous organic solvents through solvent-free methodologies or the use of benign alternatives such as water or supercritical carbon dioxide can dramatically reduce environmental impact [26]. Recent developments in aqueous and ionic liquid-based reaction systems have shown promise for fluorinated compound synthesis [25].

Process mass intensity calculations provide quantitative measures of overall process efficiency by comparing the total mass of materials used to the mass of desired product obtained [25]. Optimized synthetic routes for 3'-fluoro-4'-methylacetophenone should target process mass intensity values below 20 kilograms of input per kilogram of product [25]. Achievement of these targets requires comprehensive optimization of reaction conditions, purification procedures, and waste minimization strategies [25].

The compound exists as a single crystalline phase at laboratory temperature, evidenced by its narrow melting interval of 31 – 34 °C [7] [2]. Differential scanning predictions derived from the comparable acetophenone family indicate that such a melt range corresponds to lattice enthalpies of roughly 14 – 18 kilojoules per mole, signifying moderate crystal-packing efficiency – high enough to prevent spontaneous polymorphic transitions, yet low enough to allow facile fusion for formulation.

Above the melting point, the liquid displays a low equilibrium vapour pressure of 0.1 mm Hg at 25 °C [4] and attains bulk boiling only near 220 °C [1] [3] [4]. The combination places 3′-fluoro-4′-methylacetophenone in the “semi-volatile” domain; evaporative losses under standard handling are negligible, while thermal processing windows remain wide (>150 °C between onset of fusion and bulk distillation).

Phase-rule modelling confirms a simple solid ↔ liquid ↔ vapour diagram without mesomorphic intermediates. No solid–solid transitions have been reported, implying thermodynamic stability of the ambient polymorph across the typical storage range (−20 °C to 40 °C).

Solvation Dynamics in Polar and Non-Polar Media

Water-immiscibility dominates the behaviour of 3′-fluoro-4′-methylacetophenone; the experimentally determined logarithm of the octanol–water partition coefficient is 2.18, placing it in the middle of the hydrophobicity scale [4]. This value predicts a distribution of ~150:1 in favour of the organic phase under equilibrium (25 °C), which agrees with qualitative observations of insolubility in aqueous media reported by multiple suppliers [3] [6].

In polar aprotic solvents (acetone, tetrahydrofuran, dimethylformamide) the carbonyl oxygen acts as a single hydrogen-bond acceptor, conferring high solubility through dipole–dipole interactions typical of aromatic ketones. Conversely, in non-polar environments (hexane, toluene) solubility is driven by dispersion forces from the aromatic core and the methyl substituent, both unimpeded by steric congestion.
The modest polar surface area of 17 Ų [4] ensures fast solvent–solute relaxation: molecular-dynamics studies on ketones of comparable size show solvation correlation times below one picosecond in water and sub-hundred-femtosecond regimes in chloroform; by analogy 3′-fluoro-4′-methylacetophenone can be expected to follow the same rapid equilibration kinetics.

Electronic Effects of the Fluorine–Methyl Substituent Pairing

Fluorine exerts a strong inductive electron-withdrawing effect across σ-bonds (−I), while offering limited π-donation (+M) when conjugated to an aromatic system [8] [9]. Methyl displays the opposite tendency, donating electron density by hyperconjugation (+R) and only weakly withdrawing through σ-bonds [10]. Their para-meta juxtaposition on the phenyl ring creates a nuanced electronic landscape:

  • Inductive field gradient – The fluorine atom siphons electron density from the ring, reinforcing the electrophilicity of the ketone carbonyl. Computational analyses of fluorinated aromatics reveal contraction of C–C bond lengths and a slight widening of the HOMO–LUMO gap relative to benzene [8].
  • Hyperconjugative compensation – The methyl group injects electron density via overlap of its C–H σ-orbitals with the aromatic π-framework, partially offsetting the inductive deficit introduced by fluorine [10].
  • Net outcome – The ring retains a modestly deactivated profile toward electrophilic aromatic substitution, yet the carbonyl oxygen becomes more basic than in perfluorinated analogues, maintaining nucleophilic character useful in condensation reactions. Recent fluorination reviews emphasise this balance as a design strategy for fine-tuning redox and photophysical properties without overly suppressing reactivity [11] [12].

These conjugated but opposing effects culminate in a dipole moment oriented from the methylated sector toward the carbonyl/fluorine sector, rationalising the compound’s intermediate polarity and its measured octanol–water behaviour.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3'-Fluoro-4'-methylacetophenone

Dates

Last modified: 08-15-2023

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